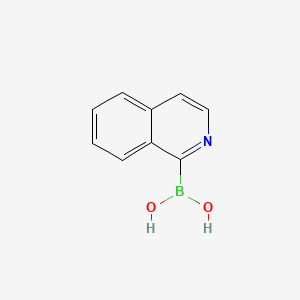

Isoquinolin-1-ylboronic acid

Descripción

Propiedades

IUPAC Name |

isoquinolin-1-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUIQFODKHOTHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CC2=CC=CC=C12)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isoquinolin-1-ylboronic acid chemical structure and properties

An In-Depth Technical Guide to Isoquinolin-1-ylboronic Acid: Synthesis, Properties, and Applications

Abstract

Isoquinolin-1-ylboronic acid is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure marries the privileged isoquinoline scaffold, a core component of numerous biologically active compounds, with the synthetically powerful boronic acid functional group. This guide provides a comprehensive technical overview of isoquinolin-1-ylboronic acid, detailing its physicochemical properties, common synthetic methodologies, and key applications, with a primary focus on its utility in palladium-catalyzed cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind experimental protocols and offers practical insights for its effective use in the laboratory.

The Strategic Value of the Isoquinoline-Boronic Acid Moiety

The isoquinoline framework is a cornerstone in drug discovery, forming the structural basis for a wide array of pharmacologically active natural products and synthetic molecules.[1][2] These compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The strategic introduction of substituents onto this scaffold is paramount for modulating biological activity and optimizing pharmacokinetic profiles.

Boronic acids have emerged as indispensable tools in modern organic synthesis, largely due to their stability, low toxicity, and remarkable versatility as coupling partners in reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[4][5][6] This reaction facilitates the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[7] By functionalizing the C-1 position of the isoquinoline ring with a boronic acid, a reactive handle is created, enabling the direct and modular installation of diverse aryl, heteroaryl, or alkyl groups, thus providing rapid access to novel chemical entities for screening and development.[4]

Physicochemical and Structural Properties

Isoquinolin-1-ylboronic acid is a solid compound whose properties make it a reliable reagent in synthetic workflows. The boronic acid group imparts specific reactivity, while the isoquinoline core dictates its fundamental aromatic and heterocyclic nature.[3]

| Property | Data | Reference |

| CAS Number | 1219080-58-6 | [8] |

| Molecular Formula | C₉H₈BNO₂ | [8] |

| Molecular Weight | 173.0 g/mol (Monoisotopic Mass: 173.0648) | [8] |

| Physical Form | Solid | |

| IUPAC Name | isoquinolin-1-ylboronic acid | [8] |

| Storage Temperature | 2-8°C, under inert atmosphere |

Structural Representation:

The molecule consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The boronic acid group, -B(OH)₂, is attached to the carbon atom adjacent to the nitrogen in the pyridine ring (the C-1 position).

Synthesis of Isoquinolin-1-ylboronic Acid: A Methodological Approach

The synthesis of arylboronic acids typically involves the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis. For isoquinolin-1-ylboronic acid, a common and effective strategy involves a halogen-metal exchange from a 1-haloisoquinoline precursor.

The causality behind this choice is rooted in the reactivity of the C-1 position. The nitrogen atom makes the C-1 proton slightly acidic and susceptible to deprotonation, but a more reliable and high-yielding route involves a halogen precursor. Using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures ensures a clean halogen-lithium exchange, preventing side reactions. The resulting organolithium species is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl or triisopropyl borate. The subsequent acidic workup hydrolyzes the boronate ester to furnish the desired boronic acid.

Experimental Protocol: Synthesis via Halogen-Metal Exchange

This protocol is a representative methodology based on standard procedures for arylboronic acid synthesis.

Step 1: Reaction Setup

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromoisoquinoline (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

Step 2: Lithiation

-

Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour. The formation of the 1-lithioisoquinoline intermediate may be accompanied by a color change.

Step 3: Borylation

-

In a separate flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF.

-

Add the triisopropyl borate solution dropwise to the organolithium mixture at -78 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

Step 4: Hydrolysis and Isolation

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by the slow addition of 2 M hydrochloric acid (HCl), stirring vigorously until the pH is acidic (~pH 2).

-

Continue stirring for 1-2 hours at room temperature to ensure complete hydrolysis of the boronate ester.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude solid can be purified by recrystallization or silica gel chromatography to yield pure isoquinolin-1-ylboronic acid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Isoquinolin-1-ylboronic acid.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The premier application of isoquinolin-1-ylboronic acid is its participation in the Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds.[6] This palladium-catalyzed process is a powerful method for constructing biaryl and vinyl-substituted isoquinolines, which are common motifs in pharmaceuticals.[9]

The reaction mechanism proceeds through a well-established catalytic cycle.[5] The choice of catalyst, ligand, base, and solvent is critical and interdependent. A typical system involves a Pd(0) source (often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf)), a phosphine ligand (e.g., PPh₃, SPhos), and an aqueous base (e.g., Na₂CO₃, K₃PO₄). The base is not merely a spectator; it activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[7]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling isoquinolin-1-ylboronic acid with an aryl bromide.

Step 1: Reagent Preparation

-

In a reaction vial, combine isoquinolin-1-ylboronic acid (1.2 eq), the desired aryl bromide (1.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq).

Step 2: Reaction Execution

-

Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Seal the vial and heat the reaction mixture with vigorous stirring to 80-100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Workup and Purification

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography on silica gel to obtain the desired 1-arylisoquinoline.

Spectroscopic Characterization

Confirming the identity and purity of isoquinolin-1-ylboronic acid is crucial.

-

¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the aromatic protons on the isoquinoline ring system. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR: The carbon spectrum will display the expected number of signals for the nine carbon atoms of the isoquinoline core.

-

¹¹B NMR: Boron-11 NMR is a highly effective technique for characterizing boronic acids.[10][11] A signal in the range of δ 27-30 ppm (relative to BF₃·OEt₂) is typically observed for the sp²-hybridized boron atom in arylboronic acids.[10]

Safety, Handling, and Storage

As with all chemical reagents, proper handling of isoquinolin-1-ylboronic acid is essential. Safety data sheets for analogous boronic acids provide key safety information.[12]

-

Handling: Use in a well-ventilated area or a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid formation of dust and inhalation of vapors or dust.[13]

-

Hazards: May cause skin, eye, and respiratory irritation.[14] Harmful if swallowed.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation or dehydration.

Conclusion

Isoquinolin-1-ylboronic acid stands as a powerful and strategic intermediate for synthetic and medicinal chemists. Its utility is primarily demonstrated through the Suzuki-Miyaura cross-coupling reaction, which provides a robust and modular platform for the synthesis of complex 1-substituted isoquinolines. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, enables researchers to effectively leverage this building block in the pursuit of novel therapeutics and advanced materials.

References

-

PubChem. (n.d.). (2-Isoquinolin-1-ylphenyl)boronic acid. Retrieved from [Link]

-

Jaime-Figueroa, S., Bond, M. J., Vergara, J. I., Swartzel, J. C., & Crews, C. M. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry, 86(12), 8479–8488. Retrieved from [Link]

-

PubChem. (n.d.). Isoquinoline-5-boronic acid. Retrieved from [Link]

-

G. S. S. V. Subba Rao, & D. K. N. B. S. S. L. Sravani. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(6), 966-1000. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isoquinolone synthesis. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000127). Retrieved from [Link]

-

Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3631. Retrieved from [Link]

-

Shang, X., Li, M., Cao, X., He, L., Li, X., Wang, J., ... & Zhang, J. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports, 41(1), 108-146. Retrieved from [Link]

-

Si, D., & Wang, Y. (2021). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 26(16), 4983. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

-

Bellina, F., & Rossi, R. (2010). A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. ChemInform, 41(32). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Ertl, P., & Jelfs, S. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules. Journal of Cheminformatics, 12(1), 1-11. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Chang, Y. C., Lin, Y. H., & Chen, C. T. (2018). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 23(10), 2465. Retrieved from [Link]

-

Stanger, K. J., & Lee, D. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15159-15165. Retrieved from [Link]

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. guidechem.com [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. Isoquinoline-5-boronic acid | C9H8BNO2 | CID 599474 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Isoquinolin-1-ylboronic Acid

An In-Depth Technical Guide to the Synthesis of Isoquinolin-1-ylboronic Acid

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds, including the vasodilator papaverine and the antihypertensive agent debrisoquine.[1][2] The introduction of a boronic acid moiety at the C1 position transforms this heterocycle into a versatile and powerful building block, Isoquinolin-1-ylboronic acid. This reagent is pivotal for constructing complex molecular architectures via the robust and highly reliable Suzuki-Miyaura cross-coupling reaction.[3][4] Its application enables the facile formation of carbon-carbon bonds, linking the isoquinoline core to a diverse array of aryl, heteroaryl, or vinyl partners, thereby providing rapid access to novel chemical entities for drug discovery and materials science.

This guide provides an in-depth exploration of the primary synthetic pathways to Isoquinolin-1-ylboronic acid and its pinacol ester derivatives. We will dissect the mechanistic underpinnings, compare the strategic advantages of each approach, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. The focus will be on two dominant and complementary strategies: the palladium-catalyzed Miyaura borylation of 1-haloisoquinolines and the more contemporary iridium-catalyzed direct C-H borylation of the isoquinoline core.

Strategy 1: Palladium-Catalyzed Miyaura Borylation of 1-Haloisoquinolines

The Miyaura borylation is a cornerstone of modern synthetic chemistry, enabling the conversion of aryl and vinyl halides into their corresponding boronate esters.[3][4][5] This pathway is often the most reliable and direct route to Isoquinolin-1-ylboronic acid, predicated on the availability of a suitable 1-haloisoquinoline precursor, such as 1-chloroisoquinoline.

Mechanistic Rationale

The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. The causality behind the experimental choices is rooted in facilitating each step of this cycle for optimal efficiency.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the 1-haloisoquinoline. This is typically the rate-determining step, and its efficiency is dependent on the halide's reactivity (I > Br > Cl) and the electron-donating ability of the phosphine ligand.

-

Transmetalation: A base, commonly potassium acetate (KOAc), activates the diboron reagent, bis(pinacolato)diboron (B₂pin₂), forming a more nucleophilic 'ate' complex.[3] This complex transfers a boryl group to the palladium center, displacing the halide. The high oxophilicity of boron is a key driving force for this step.[3]

-

Reductive Elimination: The final step involves the reductive elimination of the desired isoquinolin-1-ylboronate ester from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

Caption: Catalytic cycle for the Miyaura Borylation reaction.

Data Summary: Reaction Parameters

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. The following table summarizes typical conditions reported for the Miyaura borylation of heteroaryl halides.

| Parameter | Common Choices | Rationale & Causality |

| Substrate | 1-Chloroisoquinoline, 1-Bromoisoquinoline | Chloro-derivatives are often more cost-effective, but bromo/iodo-derivatives are more reactive, requiring milder conditions. |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Stable, easy to handle solid. The resulting pinacol esters are robust, often chromatographically stable, and suitable for direct use in subsequent reactions.[3] |

| Catalyst | PdCl₂(dppf), Pd₂(dba)₃, Pd(PPh₃)₄ | PdCl₂(dppf) is a highly reliable and versatile pre-catalyst. The dppf ligand provides good stability and activity.[5] |

| Ligand | XPhos, SPhos, PPh₃ | Bulky, electron-rich monophosphine ligands like XPhos can accelerate the oxidative addition and reductive elimination steps, leading to higher efficiency, especially with less reactive chlorides. |

| Base | Potassium Acetate (KOAc), Potassium Phenoxide (KOPh) | A mild base is crucial. Stronger bases can promote competitive Suzuki coupling of the newly formed product, reducing the yield.[5] KOAc is the standard choice for its efficacy and low cost. |

| Solvent | 1,4-Dioxane, DMSO, Toluene | Aprotic polar solvents are generally preferred as they can increase reaction rates.[5] Dioxane is a common choice for its ability to dissolve both organic and inorganic reagents. |

| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the initial oxidative addition step. |

Experimental Protocol: Miyaura Borylation

This protocol describes the synthesis of Isoquinolin-1-ylboronic acid pinacol ester from 1-chloroisoquinoline. This self-validating system includes all necessary components to ensure reaction success, assuming anhydrous and anaerobic conditions.

Caption: Workflow for Miyaura Borylation of 1-Chloroisoquinoline.

Step-by-Step Methodology:

-

Reagent Assembly: To an oven-dried Schlenk flask, add 1-chloroisoquinoline (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and PdCl₂(dppf) (0.03 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the pure isoquinolin-1-ylboronic acid pinacol ester.

Strategy 2: Iridium-Catalyzed C-H Borylation of Isoquinoline

Direct C-H activation and borylation represents a more atom-economical and elegant approach, avoiding the pre-functionalization required for Miyaura coupling.[6] Iridium-based catalysts, particularly those supported by bipyridine ligands, have emerged as the premier systems for this transformation.[7][8]

Mechanistic Rationale

The mechanism of iridium-catalyzed C-H borylation is distinct from palladium-catalyzed cross-coupling and is generally understood to involve an Ir(III)/Ir(V) cycle.[6]

-

Catalyst Activation: The iridium pre-catalyst reacts with the diboron reagent to form the active Ir(III)-tris(boryl) species.

-

C-H Activation: This active species coordinates to the aromatic substrate and undergoes oxidative addition of a C-H bond, forming a transient Ir(V) intermediate. This is the selectivity-determining step.

-

Reductive Elimination: The Ir(V) intermediate then reductively eliminates a C-B bond, furnishing the borylated product and regenerating an Ir(III)-hydrido-bis(boryl) species, which can re-enter the catalytic cycle.

Caption: Simplified catalytic cycle for Iridium-catalyzed C-H Borylation.

The Challenge of Regioselectivity

For isoquinoline, direct C-H borylation presents a significant regioselectivity challenge. The reaction is primarily governed by sterics, with the catalyst preferentially attacking the least hindered C-H bond.[9] In unsubstituted isoquinoline, the most sterically accessible positions are C5 and C8. Borylation at the electron-deficient C1 position is electronically disfavored and sterically hindered by the adjacent nitrogen and the "peri" C8-H bond. While C-H borylation is highly effective for many heterocycles, achieving high selectivity for the C1 position of isoquinoline without a directing group remains a formidable challenge and an active area of research. Published studies on the related quinoline heterocycle consistently show borylation at other positions, such as C3 or C8, depending on the ligand and substitution pattern.[8][9]

Experimental Protocol: C-H Borylation

This is a general protocol for the iridium-catalyzed borylation of a heteroarene. Researchers attempting this for isoquinoline should be prepared to analyze the product mixture for different regioisomers.

Caption: General workflow for Ir-catalyzed C-H Borylation.

Step-by-Step Methodology:

-

Reagent Assembly: In an argon-filled glovebox, add isoquinoline (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.5 eq), [Ir(OMe)COD]₂ (0.015 eq), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 eq) to a reaction vial.

-

Solvent Addition: Add anhydrous cyclooctane as the solvent.

-

Reaction: Seal the vial tightly and heat at 80 °C with stirring for 16 hours.

-

Workup: After cooling to room temperature, concentrate the reaction mixture under vacuum to remove the solvent.

-

Purification: Purify the residue by column chromatography on silica gel. Collect and analyze fractions to isolate and identify the different regioisomers of isoquinoline boronic acid pinacol ester.

Final Step: Hydrolysis to Boronic Acid

The boronate pinacol esters generated from either pathway are often used directly in subsequent coupling reactions. However, if the free boronic acid is required, it can be obtained via a straightforward hydrolysis step.

Protocol: Pinacol Ester Hydrolysis

-

Dissolution: Dissolve the isoquinolin-1-ylboronic acid pinacol ester in a 10:1 mixture of acetone and water.

-

Hydrolysis: Add an excess of sodium periodate (NaIO₄) and ammonium acetate (NH₄OAc).

-

Stirring: Stir the mixture at room temperature for 4-6 hours.

-

Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Isolation: Dry, filter, and concentrate the organic layers to yield the isoquinolin-1-ylboronic acid, which can be further purified by recrystallization if necessary.

Comparative Analysis and Strategic Choice

The selection of a synthetic route depends heavily on the specific research goals, scale, and available starting materials.

| Feature | Miyaura Borylation (from 1-Haloisoquinoline) | Direct C-H Borylation (from Isoquinoline) |

| Regioselectivity | Excellent. Exclusively at the C1 position. | Poor. Typically yields a mixture of isomers (C5, C8 favored). C1 is disfavored. |

| Atom Economy | Moderate. Generates halide salt waste. | Excellent. Only H₂ is formally lost. |

| Starting Material | Requires pre-functionalized 1-haloisoquinoline. | Uses the parent heterocycle, isoquinoline. |

| Predictability | High. A robust and well-understood reaction. | Low. Outcome is highly sensitive to substrate electronics and sterics. |

| Ideal Application | Targeted synthesis where unambiguous C1-functionalization is required. Large-scale production. | Rapid library synthesis, exploring functionalization at multiple sites. Late-stage functionalization where pre-halogenation is difficult. |

Conclusion and Future Outlook

For the unambiguous and high-yield synthesis of Isoquinolin-1-ylboronic acid, the palladium-catalyzed Miyaura borylation of 1-haloisoquinolines remains the authoritative and superior strategy. Its predictability, scalability, and absolute control over regiochemistry make it the method of choice for drug development and target-oriented synthesis.

While direct C-H borylation offers an elegant and atom-economical alternative, its current limitations in controlling regioselectivity for the C1 position of isoquinoline render it less practical for this specific target. Future advancements in catalyst design, perhaps employing novel directing group strategies or ligands capable of overcoming the inherent steric and electronic biases of the isoquinoline ring, may one day elevate this approach. For now, researchers seeking pristine Isoquinolin-1-ylboronic acid should rely on the proven robustness of the Miyaura borylation pathway.

References

-

Isoquinoline synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones - PubMed . PubMed. Available at: [Link]

-

IRIDIUM-CATALYZED C-H BORYLATION - University of Illinois . University of Illinois. Available at: [Link]

-

Miyaura Borylation Reaction - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Miyaura borylation - Wikipedia . Wikipedia. Available at: [Link]

-

Iridium-catalyzed C-H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: Insights into steric and electronic effects on selectivity - ResearchGate . ResearchGate. Available at: [Link]

-

Isoquinolone synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline . Pharmaguideline. Available at: [Link]

-

Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC . National Center for Biotechnology Information. Available at: [Link]

-

One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis | by Allen Che | Medium . Medium. Available at: [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - NIH . National Center for Biotechnology Information. Available at: [Link]

-

Quinoline and isoquinoline- heterocyclic chemistry- pharmacy | PDF - Slideshare . Slideshare. Available at: [Link]

-

Miyaura borylation | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

-

Mod-34 Lec-38 Synthesis of Quinolines and Isoquinolines - YouTube . YouTube. Available at: [Link]

-

Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and - eScholarship.org . eScholarship, University of California. Available at: [Link]

-

Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed . PubMed. Available at: [Link]

-

Isoquinoline . Available at: [Link]

-

A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - NIH . National Center for Biotechnology Information. Available at: [Link]

-

Discussion Addendum for: Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

-

Intramolecular Borylation Reaction Catalyzed by Lewis Acid: Preparation of 1H-2,1 Benzazaborole Derivatives | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Introduction: Bridging Heterocyclic Chemistry and Modern Drug Discovery

An In-depth Technical Guide to the Physical and Chemical Properties of Isoquinoline Boronic Acids

Isoquinoline boronic acids represent a pivotal class of organic compounds at the intersection of heterocyclic chemistry and contemporary drug development. Structurally, they consist of an isoquinoline core—a bicyclic aromatic system where a benzene ring is fused to a pyridine ring—functionalized with a boronic acid group (-B(OH)₂).[1][2] This unique combination imparts a versatile reactivity profile, making them highly sought-after building blocks in medicinal chemistry and organic synthesis.[3][4] Their significance is most pronounced in their application as key coupling partners in palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, which enables the efficient construction of carbon-carbon bonds essential for synthesizing complex molecular architectures.[5][6][7][8] This guide provides a comprehensive exploration of the core physical and chemical properties of isoquinoline boronic acids, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Core Physical Properties and Characterization

The physical state and stability of isoquinoline boronic acids are foundational to their handling, storage, and application in synthesis. Understanding these properties ensures reproducibility and success in experimental workflows.

General Characteristics

Isoquinoline boronic acids are typically white to light yellow or beige crystalline solids at room temperature.[5][9] Their solubility profile is a key practical consideration; they generally exhibit good solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), with some isomers showing appreciable solubility in water.[1][9] However, like many nitrogen heterocycles, impure samples may appear brownish upon storage.[1]

Trustworthiness through Proper Handling: The hygroscopic nature of the parent isoquinoline and the potential for boronic acid degradation necessitate proper storage.[1] For long-term stability, these reagents should be stored in a cool (2-8°C), dry environment, often under an inert atmosphere, to prevent hydration and protodeboronation.[5]

Summarized Physical Data

Quantitative physical properties can vary depending on the position of the boronic acid group on the isoquinoline ring. The following table summarizes key data for common isomers.

| Property | Isoquinoline-4-boronic acid | Isoquinoline-5-boronic acid | Isoquinoline-8-boronic acid |

| Molecular Formula | C₉H₈BNO₂[9] | C₉H₈BNO₂[10] | C₉H₈BNO₂[5] |

| Molar Mass | 172.98 g/mol [9] | 172.98 g/mol [10] | 172.98 g/mol [5] |

| Appearance | White to light yellow solid[9] | - | Yellow to beige solid[5] |

| Melting Point | 178°C[9]; 230-234 °C | - | - |

| Predicted pKa | 4.61 ± 0.30[9] | - | - |

| Storage Temp. | 2-8°C | - | 0-8°C[5] |

Note: Discrepancies in reported melting points can arise from different crystalline forms or measurement conditions.

Spectroscopic and Structural Characterization

Definitive identification and purity assessment rely on a suite of analytical techniques. The choice of method provides complementary information, creating a self-validating system for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the workhorse for structural confirmation.

-

¹H and ¹³C NMR : Provide detailed information about the hydrogen and carbon framework of the isoquinoline ring, confirming substitution patterns.

-

¹¹B NMR : This technique is indispensable for characterizing boronic acids.[11] The boron nucleus is NMR active (¹¹B, I=3/2, 80.1% natural abundance), and its chemical shift is highly sensitive to its coordination environment.[11][12] A trigonal planar sp²-hybridized boronic acid typically shows a broad signal around δ 28-34 ppm, while a tetrahedral sp³-hybridized boronate ester or "ate" complex appears further upfield (δ 5-15 ppm).[13] This allows for direct monitoring of reactions at the boron center.[13][14]

-

-

Mass Spectrometry (MS) : Used to confirm the molecular weight and elemental composition of the compound, providing crucial evidence for its identity.[10]

-

X-ray Crystallography : This is the gold standard for unambiguously determining the three-dimensional atomic arrangement in the solid state.[15] It provides precise bond lengths, bond angles, and intermolecular interactions, offering definitive proof of structure for novel derivatives.[16][17]

Part 2: Chemical Properties and Reactivity

The chemical behavior of isoquinoline boronic acids is dominated by the interplay between the acidic boronic acid moiety and the basic nitrogen-containing heterocyclic ring system.

Acidity and Basicity

Isoquinoline boronic acids are amphoteric. The boronic acid group is a Lewis acid, capable of accepting a lone pair of electrons from a Lewis base (like hydroxide) into its vacant p-orbital. This Lewis acidity is fundamental to its role in transmetalation during cross-coupling reactions.[18] The parent isoquinoline is a weak base (pKa of the conjugate acid is 5.14), a property conferred by the lone pair of electrons on the nitrogen atom.[1] This basicity can influence reaction conditions, potentially requiring protection or careful choice of reagents in certain synthetic steps.

Key Chemical Transformations

The utility of isoquinoline boronic acids stems from their predictable and versatile reactivity, which allows for their incorporation into larger, more complex molecules.

This palladium-catalyzed reaction is the most prominent application of isoquinoline boronic acids, enabling the formation of a C(sp²)-C(sp²) bond between the isoquinoline core and an aryl or vinyl halide/triflate.[6][18] Its widespread use in drug discovery is due to its remarkable functional group tolerance, mild reaction conditions, and the low toxicity of the boron-containing byproducts.[4][19]

Mechanism and Causality: The reaction proceeds via a well-established catalytic cycle involving three key steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) intermediate.[6]

-

Transmetalation : The boronic acid is activated by a base (e.g., CO₃²⁻, PO₄³⁻) to form a more nucleophilic boronate "ate" complex. This complex then transfers its organic group (the isoquinoline moiety) to the Pd(II) center, displacing the halide. This is the crucial C-C bond-forming precursor step.[6][20]

-

Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

While useful, boronic acids can be prone to dehydration to form cyclic boroxine trimers or undergo protodeboronation under certain conditions.[18] To enhance stability for purification and long-term storage, they are often converted to boronate esters by reacting them with a diol, such as pinacol or N-methyliminodiacetic acid (MIDA).

Expertise in Action: The choice of diol is strategic. Pinacol esters are more stable and often easier to handle than the free boronic acids.[21] MIDA boronates are exceptionally stable and inert to Suzuki coupling conditions, acting as a protecting group. The free boronic acid can be regenerated under mild aqueous basic conditions, allowing for iterative, controlled cross-coupling reactions—a powerful strategy in multi-step synthesis.

Part 3: Experimental Protocols and Workflows

The following protocols are provided as validated, representative procedures for the synthesis and characterization of isoquinoline boronic acid derivatives.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical small-scale coupling between an isoquinoline boronic acid and an aryl bromide.

Objective: To synthesize a C-C coupled product via a palladium-catalyzed reaction.

Materials:

-

Isoquinoline boronic acid (1.0 eq)

-

Aryl bromide (1.1 eq)

-

Pd(PPh₃)₄ (0.03 eq)

-

2 M aqueous Na₂CO₃ solution (3.0 eq)

-

1,4-Dioxane

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the isoquinoline boronic acid, aryl bromide, and Pd(PPh₃)₄ catalyst.

-

Solvent Addition: Add 1,4-dioxane, followed by the aqueous Na₂CO₃ solution.

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: Characterization by ¹¹B NMR Spectroscopy

Objective: To confirm the presence and electronic state of the boron atom.

Materials:

-

Boronic acid sample (~5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

Quartz NMR tube (recommended to avoid background signal from borosilicate glass)[13]

Procedure:

-

Sample Preparation: Dissolve the boronic acid sample in ~0.6 mL of the chosen deuterated solvent directly in the quartz NMR tube.

-

Instrument Setup:

-

Use a broadband probe tuned to the ¹¹B frequency (e.g., ~128 MHz on a 400 MHz spectrometer).

-

Reference the spectrum externally to BF₃·OEt₂ (δ = 0 ppm).

-

-

Acquisition: Acquire the spectrum using standard parameters. A relatively small number of scans is often sufficient due to the high natural abundance of ¹¹B.[11]

-

Analysis:

-

Observe the chemical shift (δ). A peak around 28-34 ppm indicates the sp²-hybridized boronic acid.

-

Note the peak width. Quadrupolar broadening often results in wide signals.

-

If a boronate ester has formed, a new peak will appear upfield (δ 5-15 ppm).

-

Conclusion: Enabling Molecules of the Future

Isoquinoline boronic acids are more than just chemical reagents; they are enabling tools for innovation in drug discovery and materials science.[5][22] Their well-defined physical properties and predictable chemical reactivity, centered around the robust Suzuki-Miyaura coupling, provide a reliable platform for the synthesis of novel compounds with significant biological potential.[8][19] By understanding the principles behind their stability, characterization, and reactivity, researchers can confidently and efficiently leverage these powerful building blocks to construct the next generation of therapeutics and functional materials.

References

-

Isoquinoline-4-boronic acid - ChemBK . ChemBK. [Link]

-

Exploring the Chemistry and Applications of Isoquinoline . Amerigo Scientific. [Link]

-

Isoquinoline - Wikipedia . Wikipedia. [Link]

-

Isoquinoline-5-boronic acid | C9H8BNO2 | CID 599474 - PubChem . PubChem. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central . National Center for Biotechnology Information. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

Selected boronic acids and their pKa values. | Download Scientific Diagram . ResearchGate. [Link]

-

Isoquinoline synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias - MDPI . MDPI. [Link]

-

Design and discovery of boronic acid drugs | Request PDF . ResearchGate. [Link]

-

A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - MDPI . MDPI. [Link]

-

Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) . Royal Society of Chemistry. [Link]

-

Preparation and Properties of Isoquinoline . SlideShare. [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI . MDPI. [Link]

-

Order of thermodynamic stability of representative boronic esters . ResearchGate. [Link]

-

structure,preparation,chemical properties and medicinal uses of isoquinoline hetero cyclic ring . ResearchGate. [Link]

-

Isoquinoline | C 9 H 7 N | MD Topology | NMR | X-Ray . ATB (Automated Topology Builder). [Link]

-

CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF . ResearchGate. [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling . ResearchGate. [Link]

-

Mod-34 Lec-38 Synthesis of Quinolines and Isoquinolines - YouTube . YouTube. [Link]

-

Crystal structures of ordered and plastic-crystalline phases of iso-butyllithium by X-ray powder diffraction - Chemical Communications (RSC Publishing) . Royal Society of Chemistry. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations . ACS Publications. [Link]

-

Isoquinoline . Thieme. [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - NIH . National Center for Biotechnology Information. [Link]

-

Scheme 2. The Pyridine-And Isoquinoline Boronic Acids Ia−Ic Provide a... . ResearchGate. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . Yoneda Labs. [Link]

-

Boron NMR Spectroscopy - Magritek . Magritek. [Link]

-

Showing Compound Isoquinoline (FDB012557) - FooDB . FooDB. [Link]

-

Isoquinoline | C9H7N | CID 8405 - PubChem - NIH . PubChem. [Link]

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. chembk.com [chembk.com]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. Boron NMR Spectroscopy - Magritek [magritek.com]

- 12. researchgate.net [researchgate.net]

- 13. par.nsf.gov [par.nsf.gov]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Yoneda Labs [yonedalabs.com]

- 19. researchgate.net [researchgate.net]

- 20. Suzuki Coupling [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Isoquinolin-1-ylboronic Acid: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. The functionalization of this motif is a critical endeavor in the pursuit of novel therapeutics. Among the various derivatives, isoquinolin-1-ylboronic acid has emerged as a versatile and powerful building block. Its unique electronic properties and amenability to palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have positioned it as a valuable tool for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of isoquinolin-1-ylboronic acid, detailing its fundamental properties, synthesis, and strategic applications in drug discovery and development. We will delve into the mechanistic underpinnings of its reactivity and provide field-proven insights and detailed experimental protocols to enable its effective utilization in the laboratory.

Core Molecular Attributes of Isoquinolin-1-ylboronic Acid

Isoquinolin-1-ylboronic acid is a heterocyclic aromatic boronic acid that combines the rigid, nitrogen-containing isoquinoline ring system with the versatile reactivity of a boronic acid functional group at the 1-position. This specific substitution pattern imparts distinct electronic and steric properties that are of significant interest to medicinal chemists.

Molecular Formula and Weight

The fundamental identity of a chemical compound is defined by its molecular formula and weight. For isoquinolin-1-ylboronic acid, these are:

| Property | Value | Source |

| Molecular Formula | C₉H₈BNO₂ | [1] |

| Molecular Weight | 172.98 g/mol | [2] |

| Monoisotopic Mass | 173.0648087 Da | [2] |

| CAS Number | 1219080-58-6 | [1] |

These foundational data are critical for accurate experimental planning, including stoichiometry calculations and analytical characterization.

Physicochemical Properties

The physical and chemical properties of isoquinolin-1-ylboronic acid dictate its handling, storage, and behavior in reaction systems. While experimental data for the 1-isomer is not extensively documented in publicly available literature, properties can be inferred from related isomers and general knowledge of arylboronic acids.

| Property | Value/Description | Source/Rationale |

| Appearance | Expected to be a solid, typically a white to off-white powder. | Based on related isoquinolinylboronic acids. |

| Melting Point | Not explicitly reported for the 1-isomer. Other isomers, like the 4-isomer, have a melting point of 230-234 °C. | General property of crystalline organic solids. |

| Solubility | Generally, boronic acids have low solubility in water, but this can be influenced by pH. They are typically soluble in organic solvents like dioxane, THF, and DMF. | General knowledge of boronic acid chemistry. |

| Stability & Storage | Boronic acids are prone to dehydration to form cyclic boroxine anhydrides. It is recommended to store isoquinolin-1-ylboronic acid in an inert atmosphere at 2-8°C. | This precaution minimizes degradation and ensures the integrity of the reagent. |

The nitrogen atom in the isoquinoline ring can act as a Lewis base, influencing the acidity of the boronic acid and its interaction with catalysts and other reagents.

Synthesis of the Isoquinoline Core and Introduction of the Boronic Acid Moiety

The synthesis of isoquinolin-1-ylboronic acid can be approached in a retrosynthetic manner, focusing first on the construction of the isoquinoline scaffold, followed by the introduction of the boronic acid group.

Established Methods for Isoquinoline Synthesis

Several named reactions are cornerstones of isoquinoline synthesis, providing access to a wide array of substituted derivatives.[3] The choice of method depends on the desired substitution pattern and the availability of starting materials.

-

Bischler-Napieralski Synthesis: This method involves the cyclization of a β-phenylethylamine amide using a dehydrating agent, such as phosphorus oxychloride, to form a 3,4-dihydroisoquinoline, which can then be aromatized.

-

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to yield a tetrahydroisoquinoline. Subsequent oxidation affords the aromatic isoquinoline.

-

Pomeranz-Fritsch Reaction: This synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring.

Caption: General workflow for the synthesis of the isoquinoline core.

Borylation Strategies for Heterocycles

Once the isoquinoline scaffold is in hand, the boronic acid functionality can be introduced. A common and effective method is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of a halo-isoquinoline with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).

Conceptual Experimental Workflow for the Synthesis of Isoquinolin-1-ylboronic Acid Pinacol Ester:

-

Starting Material: 1-chloroisoquinoline or 1-bromoisoquinoline.

-

Reagents: Bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., potassium acetate), and an appropriate solvent (e.g., dioxane or DMSO).

-

Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified time.

-

Work-up and Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the isoquinolin-1-ylboronic acid pinacol ester.

-

Hydrolysis: The pinacol ester can be hydrolyzed to the free boronic acid, if required, using aqueous acid or other standard methods.

This approach offers a direct and generally high-yielding route to the desired boronic acid derivative, compatible with a wide range of functional groups.

The Suzuki-Miyaura Coupling: A Gateway to Molecular Diversity

The paramount application of isoquinolin-1-ylboronic acid in drug discovery is its role as a coupling partner in the Suzuki-Miyaura reaction.[4] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the isoquinoline core and a variety of organic halides or triflates, enabling the rapid generation of diverse compound libraries for biological screening.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R-X), forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (in the form of a boronate) is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Practical Application in Drug Discovery

The isoquinoline moiety is present in a wide range of approved drugs and clinical candidates, exhibiting activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The ability to append diverse aryl and heteroaryl groups to the 1-position of the isoquinoline scaffold via the Suzuki-Miyaura coupling allows for the systematic exploration of the structure-activity relationship (SAR). This is a cornerstone of modern medicinal chemistry, enabling the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

Example Application: The synthesis of novel kinase inhibitors, where the isoquinoline core can serve as a hinge-binding motif, and the appended group can be tailored to interact with other regions of the ATP-binding pocket.

A Self-Validating Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust and reliable method for the Suzuki-Miyaura coupling of isoquinolin-1-ylboronic acid with an aryl bromide.

Materials:

-

Isoquinolin-1-ylboronic acid (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

-

Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents)

-

Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, isoquinolin-1-ylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.

-

Degassed Solvents: Removes dissolved oxygen, which can interfere with the catalytic cycle.

-

Base: Activates the boronic acid by forming a more nucleophilic boronate species, facilitating transmetalation. The choice of base can significantly impact the reaction outcome.

-

Ligand (dppf): Stabilizes the palladium catalyst, enhances its reactivity, and influences the selectivity of the reaction.

Conclusion and Future Perspectives

Isoquinolin-1-ylboronic acid is a testament to the power of strategic molecular design in modern chemical synthesis. Its well-defined structure and predictable reactivity make it an invaluable tool for researchers in the pharmaceutical sciences. The robust and versatile nature of the Suzuki-Miyaura coupling, in which this compound plays a key role, allows for the efficient construction of complex molecules that are often inaccessible by other means. As our understanding of disease biology deepens, the demand for novel and diverse chemical matter will only increase. Heterocyclic building blocks like isoquinolin-1-ylboronic acid will undoubtedly continue to be at the forefront of these efforts, enabling the discovery and development of the next generation of life-saving medicines.

References

-

PubChem. (2-Isoquinolin-1-ylphenyl)boronic acid | C15H12BNO2 | CID 175011225. [Link]

-

PubChem. Isoquinoline-5-boronic acid | C9H8BNO2 | CID 599474. [Link]

-

Organic Chemistry Portal. Isoquinoline synthesis. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Isoquinolin-1-ylboronic Acid

Abstract

Isoquinolin-1-ylboronic acid is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry and organic synthesis, primarily as a building block in Suzuki-Miyaura cross-coupling reactions. Its utility in the synthesis of complex molecular architectures necessitates a thorough understanding of its structural and electronic properties. This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and validate the structure of Isoquinolin-1-ylboronic acid. We delve into the theoretical basis for the expected spectral features, supported by data from analogous compounds, and present standardized protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a practical, in-depth understanding of this compound's analytical profile.

Molecular Structure and Physicochemical Properties

Isoquinolin-1-ylboronic acid features a boronic acid group [-B(OH)₂] substituted at the C1 position of an isoquinoline ring. This unique arrangement, with the boron atom adjacent to the ring nitrogen, influences the molecule's electronic properties and reactivity.

Caption: Molecular Structure of Isoquinolin-1-ylboronic acid.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈BNO₂ | [1] |

| Molecular Weight | 172.98 g/mol | [2] |

| Monoisotopic Mass | 173.0648087 Da | [2] |

| Appearance | Expected to be a solid | N/A |

| Topological Polar Surface Area | 53.4 Ų | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For Isoquinolin-1-ylboronic acid, both ¹H and ¹³C NMR provide definitive information about the substitution pattern and electronic environment of the heterocyclic ring system.

Causality and Expected Spectral Features

-

¹H NMR: The spectrum is expected to show distinct signals for the six aromatic protons on the isoquinoline core. The C1-substitution by the electron-withdrawing boronic acid group will deshield adjacent protons, particularly H8. Protons on the pyridine ring (H3, H4) will appear as doublets, while protons on the benzene ring (H5, H6, H7, H8) will exhibit more complex splitting patterns (doublets and triplets, or multiplets). The two hydroxyl protons of the boronic acid group will typically appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

-

¹³C NMR: The spectrum should display nine signals for the carbon atoms of the isoquinoline ring. The C1 carbon, directly attached to the boron atom, is expected to be significantly downfield and may show broadening or splitting due to quadrupolar relaxation of the boron nucleus.[3] The chemical shifts of other carbons are influenced by the nitrogen heteroatom and the boronic acid substituent.[4]

Table 2: Predicted NMR Spectroscopic Data (in DMSO-d₆)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale / Comparison |

|---|---|---|---|

| C1 | - | ~152.0 (broad) | Attachment to B and N causes downfield shift.[3] |

| H3 | ~8.5 (d) | ~143.0 | Adjacent to N. Similar to parent isoquinoline.[5] |

| H4 | ~7.8 (d) | ~121.0 | Similar to parent isoquinoline.[5] |

| C4a | - | ~128.0 | Bridgehead carbon. |

| H5 | ~7.9 (d) | ~127.5 | Standard aromatic region. |

| H6 | ~7.7 (t) | ~128.5 | Standard aromatic region. |

| H7 | ~7.6 (t) | ~130.0 | Standard aromatic region. |

| H8 | ~8.2 (d) | ~136.0 | Deshielded by proximity to C1 substituent. |

| C8a | - | ~137.0 | Bridgehead carbon. |

| B(OH)₂ | ~8.0-9.0 (br s) | - | Exchangeable protons, broad signal. |

Note: These are predicted values based on data for isoquinoline and related arylboronic acids. Actual experimental values may vary.

Standard Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of Isoquinolin-1-ylboronic acid in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for boronic acids to ensure solubility and observe the acidic protons.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32-64 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of ~240 ppm, relaxation delay of 2 seconds.

-

Process and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality and Expected Spectral Features

The IR spectrum of Isoquinolin-1-ylboronic acid is dominated by absorptions from the O-H, B-O, C=N, and aromatic C-H/C=C bonds.

-

O-H Stretch: A very broad and strong absorption band is expected in the 3500-3200 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid moiety.[6]

-

Aromatic C-H Stretch: A sharp band or series of bands should appear just above 3000 cm⁻¹, typically around 3100-3000 cm⁻¹, corresponding to the C-H stretching of the isoquinoline ring.[7]

-

Aromatic C=C and C=N Stretches: Medium to strong absorptions in the 1620-1450 cm⁻¹ region are characteristic of the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the aromatic system.

-

B-O Stretch: A strong, characteristic band for the boron-oxygen single bond stretch is expected in the 1380-1310 cm⁻¹ region.[8]

-

Out-of-Plane (OOP) Bending: The region below 900 cm⁻¹ will contain C-H "oop" bands that can be diagnostic of the substitution pattern on the aromatic rings.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|

| 3500 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) | [6] |

| 3100 - 3000 | Medium, Sharp | Aromatic C-H stretch | [7] |

| 1620 - 1580 | Medium | Aromatic C=C / C=N stretch | [7] |

| 1500 - 1450 | Medium-Strong | Aromatic C=C / C=N stretch | [7] |

| 1380 - 1310 | Strong | B-O stretch | [8] |

| 900 - 675 | Medium-Strong | Aromatic C-H out-of-plane bend | [6] |

Standard Experimental Protocol: ATR-FTIR

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid Isoquinolin-1-ylboronic acid powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Boronic acids can be challenging to analyze directly via MS without derivatization, but modern soft ionization techniques like Electrospray Ionization (ESI) are effective.[9]

Causality and Expected Spectral Features

-

Ionization: In positive-ion ESI-MS, the molecule is expected to be detected as the protonated molecular ion, [M+H]⁺.

-

Molecular Ion: With a monoisotopic mass of 173.06 Da, the primary ion observed should be at m/z 174.07. The characteristic isotopic pattern of boron (¹⁰B at ~20%, ¹¹B at ~80%) will result in a smaller peak at m/z 173.07, providing a clear signature for a boron-containing compound.

-

Fragmentation: Boronic acids are prone to dehydration. A common fragmentation pathway involves the loss of water (H₂O, 18 Da) and potentially a second water molecule or boric acid (B(OH)₃). The stable isoquinoline ring itself is less likely to fragment extensively under soft ionization conditions.

Table 4: Predicted Mass Spectrometry Data (Positive ESI)

| m/z (for ¹¹B) | m/z (for ¹⁰B) | Ion Formula | Description |

|---|---|---|---|

| 174.07 | 173.07 | [C₉H₉BNO₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 156.06 | 155.06 | [C₉H₇BNO]⁺ | Loss of H₂O from [M+H]⁺ |

| 138.05 | 137.05 | [C₉H₅BN]⁺ | Loss of a second H₂O from [M-H₂O+H]⁺ |

| 130.07 | 130.07 | [C₉H₈N]⁺ | Loss of B(OH)₂ radical from [M+H]⁺ |

Sources

- 1. guidechem.com [guidechem.com]

- 2. Isoquinoline-5-boronic acid | C9H8BNO2 | CID 599474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Isoquinoline(119-65-3) 1H NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Fundamental Reactivity of the Isoquinoline Moiety in Boronic Acids: A Synthetic Chemist's Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of a Privileged Scaffold and a Versatile Functional Group

The isoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic structure, composed of a fused benzene and pyridine ring, provides a well-defined three-dimensional architecture for interacting with biological targets. Isoquinoline derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory actions.[1][2][3] The nitrogen atom imparts basicity and a site for hydrogen bonding, while the aromatic system allows for π-stacking interactions, making it a "privileged scaffold" in drug design.[1][4][5]

Parallel to the rise of heterocyclic chemistry, the development of boronic acids as synthetic tools has revolutionized the construction of complex molecules. Boronic acids (R-B(OH)₂) and their esters are exceptionally versatile intermediates, most renowned for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7][8] They are generally stable, have low toxicity, and their reactivity is well-understood, making them indispensable building blocks in modern organic synthesis.[7]

The fusion of these two domains—the isoquinoline scaffold and the boronic acid functional group—gives rise to isoquinoline boronic acids, a class of reagents with immense potential. These molecules serve as powerful building blocks, enabling the direct introduction of the isoquinoline moiety into a target structure.[9] This guide provides an in-depth exploration of the fundamental reactivity of isoquinoline boronic acids, focusing on their synthesis and participation in key transformations that are vital for drug discovery and materials science.

Section 1: Synthesis of Isoquinoline Boronic Acids

The preparation of isoquinoline boronic acids can be broadly approached in two ways: functionalization of a pre-formed isoquinoline ring or construction of the heterocyclic system around a pre-existing boronate group. The former is more common, typically involving the conversion of a halo-isoquinoline to the corresponding boronic acid or ester.

A prevalent method involves a halogen-metal exchange followed by quenching with a borate ester. This is a reliable strategy for introducing the boronic acid group at a specific position, dictated by the starting halo-isoquinoline.

Experimental Protocol: Synthesis of Isoquinoline-4-boronic Acid via Lithiation-Borylation

This protocol describes a general procedure for the synthesis of isoquinoline-4-boronic acid from 4-bromoisoquinoline.

Causality: The choice of a low-temperature lithiation-borylation sequence is critical. The use of n-butyllithium at -78 °C ensures a rapid halogen-metal exchange while minimizing side reactions, such as attack on the isoquinoline ring itself. Triisopropyl borate is used as the boron source; its bulky ester groups prevent the formation of over-alkenylated borate complexes. The final acidic workup hydrolyzes the boronate ester to the desired boronic acid.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-bromoisoquinoline (1.0 equiv) in anhydrous tetrahydrofuran (THF, ~0.1 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.1 equiv, 2.5 M solution in hexanes) dropwise via syringe over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour. Monitor the reaction by TLC to confirm consumption of the starting material.

-

Borylation: Add triisopropyl borate (1.5 equiv) dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C.

-

Warming & Quench: After stirring for 2 hours at -78 °C, allow the reaction to warm slowly to room temperature and stir overnight.

-

Hydrolysis: Cool the flask to 0 °C in an ice bath and slowly add 1 M hydrochloric acid (HCl) until the pH is ~1-2. Stir vigorously for 1 hour.

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x). The product may be in either layer or partitioned between them, depending on the pH and specific isoquinoline. Adjusting the pH of the aqueous layer to ~7-8 can sometimes facilitate extraction of the product into the organic phase. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Validation: The crude solid can be purified by recrystallization or silica gel chromatography. The final product, isoquinoline-4-boronic acid, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The presence of a broad singlet in the ¹H NMR spectrum around 8-9 ppm is characteristic of the B(OH)₂ protons.

DOT Code for Synthesis Workflow

Caption: Workflow for the synthesis of isoquinoline boronic acids.

Section 2: Core Reactivity in Cross-Coupling Reactions

The true utility of isoquinoline boronic acids is realized in their application as coupling partners. The boronic acid moiety is a gateway to a multitude of transformations, most notably carbon-carbon and carbon-heteroatom bond formations.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most important application of isoquinoline boronic acids, enabling the formation of a C(sp²)-C(sp²) bond with an aryl or vinyl halide/triflate.[6][8] This reaction is a cornerstone of biaryl synthesis and is widely used in the pharmaceutical industry.[10] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

Causality in Protocol Design:

-

Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ is a common choice, but more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often used for challenging substrates or to improve reaction rates.[11]

-

Base: A base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate "ate" complex. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction outcome and depends on the substrates' sensitivities.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

DOT Code for Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of Isoquinoline-5-boronic Acid with 4-iodotoluene

-

Reagent Preparation: To a microwave vial or Schlenk tube, add isoquinoline-5-boronic acid (1.0 equiv), 4-iodotoluene (1.2 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (to a concentration of ~0.2 M with respect to the boronic acid).

-

Degassing: Seal the vessel and degas the mixture by bubbling argon through the solution for 15 minutes or by three cycles of vacuum-backfill with argon.

-

Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours. The reaction can be monitored by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate (2x).

-